6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde
Description
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde (CAS: 356058-14-5, Molecular Formula: C₁₃H₈F₃NO) is a fluorinated aromatic aldehyde featuring a pyridine core substituted with a trifluoromethylphenyl group at the 2-position and an aldehyde functional group at the 3-position of the pyridine ring. This compound is also known as 6-(trifluoromethyl)pyridine-3-carbaldehyde or 6-Trifluoromethylnicotinaldehyde . Its molecular weight is 251.20 g/mol, and it is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(8-18)7-17-12/h1-8H |
InChI Key |
KWMIRHYLWDQLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine-3-ylmethanol.
Oxidation: The alcohol group is oxidized to an aldehyde using Dess-Martin periodinane in dichloromethane at room temperature. The reaction is stirred for 1.5 hours, followed by workup with sodium hydroxide and extraction with diethyl ether.
Purification: The crude product is purified by chromatography to yield the desired aldehyde.
Chemical Reactions Analysis
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents used in these reactions include Dess-Martin periodinane for oxidation and sodium borohydride for reduction. Major products formed include the corresponding alcohols, acids, and substituted derivatives.
Scientific Research Applications
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
6-(3-(Trifluoromethyl)phenyl)nicotinaldehyde
- Structure : Trifluoromethylphenyl group at the 3-position of the pyridine ring.
- Key Differences : The meta-substitution on the phenyl ring alters steric and electronic effects compared to the ortho-substituted analogue. This compound has six commercial suppliers, indicating broader industrial relevance .
6-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde (CAS: 851069-97-1)
- Structure : Trifluoromethoxy group at the 4-position of the phenyl ring.
Functional Group Modifications
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 944904-45-4)
- Structure : Methoxy (-OCH₃) group at the 2-position of the pyridine ring.
- Key Differences : The methoxy group increases electron density on the pyridine ring, which may reduce electrophilicity at the aldehyde compared to the parent compound. Similarity score: 0.84 .
Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6)
Substituent Type Variations
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS: 72617-82-4)
- Structure : Trifluoroethoxy (-OCH₂CF₃) group replaces the trifluoromethylphenyl moiety.
- Key Differences : The flexible ether linker may enhance solubility in polar solvents. Similarity score: 0.82 .
2-(Trifluoromethyl)nicotinaldehyde (CAS: 387350-39-2)
- Structure : Trifluoromethyl group directly attached to the pyridine ring at the 2-position.
- Similarity score: 0.71 .
Comparative Data Table
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